molecular formula C6H11BrN4 B8256844 (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide

(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide

Cat. No.: B8256844
M. Wt: 219.08 g/mol
InChI Key: DHEVQNSIGVXZMT-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring attached to a triazole ring, with a hydrobromide salt form. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This photoinduced organocatalyzed cyclization is carried out under mild conditions without the use of metals, making it an efficient and green synthetic route.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for scalability are key factors in industrial production. The process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide can be compared with other similar compounds, such as:

    Pyrrolidin-2-ones: These compounds share the pyrrolidine ring but differ in their functional groups and overall structure.

    Triazole derivatives: Compounds with a triazole ring but different substituents can have varying properties and applications.

The uniqueness of this compound lies in its specific combination of the pyrrolidine and triazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.BrH/c1-2-5(7-3-1)6-8-4-9-10-6;/h4-5,7H,1-3H2,(H,8,9,10);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEVQNSIGVXZMT-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=NN2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NC=NN2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.